N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide
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Overview
Description
Preparation Methods
The synthesis of N’-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide involves several steps. One common synthetic route includes the reaction of 3-(3-pyridinyl)-4,5-dihydro-5-isoxazolecarboxylic acid with benzenesulfonohydrazide under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N’-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .
Scientific Research Applications
N’-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes . Further research is needed to fully elucidate the molecular targets and pathways affected by this compound .
Comparison with Similar Compounds
N’-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide can be compared with other similar compounds, such as:
N’-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonamide: This compound has a similar structure but lacks the hydrazide group, which may result in different chemical and biological properties.
N’-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonyl chloride: This compound contains a sulfonyl chloride group instead of the hydrazide group, leading to different reactivity and applications.
Properties
IUPAC Name |
N'-(benzenesulfonyl)-3-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c20-15(17-19-24(21,22)12-6-2-1-3-7-12)14-9-13(18-23-14)11-5-4-8-16-10-11/h1-8,10,14,19H,9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYGUALKJCHLQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CN=CC=C2)C(=O)NNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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